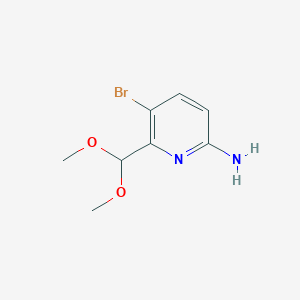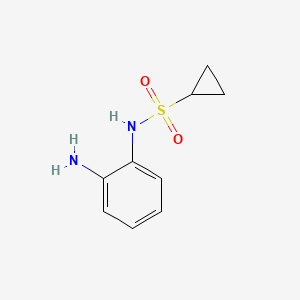![molecular formula C20H20N6O6 B13986601 2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid CAS No. 76807-64-2](/img/structure/B13986601.png)
2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone linked to a pyrido[3,2-d]pyrimidine moiety through a benzoyl group. It is often used in research due to its potential biological activities and its role as a precursor in the synthesis of other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,2-d]pyrimidine ring.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a reaction with benzoyl chloride or a similar reagent.
Coupling with L-Glutamic Acid: The final step involves coupling the intermediate with L-glutamic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pyrido[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学的研究の応用
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of pharmaceuticals and as a component in biochemical assays.
作用機序
The mechanism of action of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- involves its interaction with specific molecular targets. One primary target is thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell proliferation, making it a potential antitumor agent . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
類似化合物との比較
Similar Compounds
- Diethyl N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino}benzoyl)-L-glutamate
- Diethyl (2S)-2-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioate
- L-Glutamic acid, N-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is unique due to its specific structural features, such as the methoxy group attached to the pyrido[3,2-d]pyrimidine moiety. This structural difference can influence its biological activity and specificity compared to similar compounds .
特性
CAS番号 |
76807-64-2 |
|---|---|
分子式 |
C20H20N6O6 |
分子量 |
440.4 g/mol |
IUPAC名 |
2-[[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-17-16-13(25-20(22)26-17)6-3-11(23-16)9-32-12-4-1-10(2-5-12)18(29)24-14(19(30)31)7-8-15(27)28/h1-6,14H,7-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26) |
InChIキー |
FEHVPDLHNZOBCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=NC3=C(C=C2)N=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


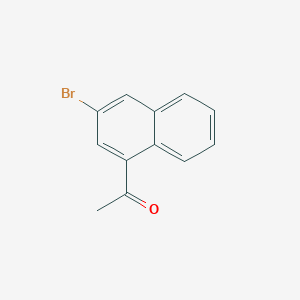
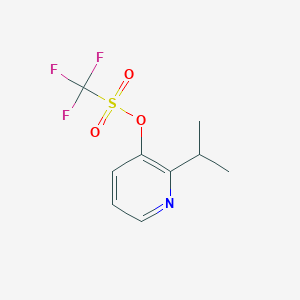

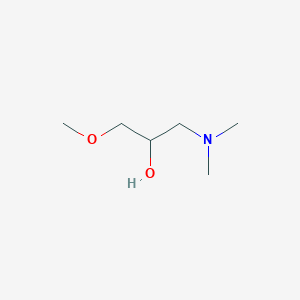
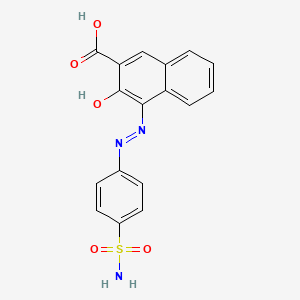

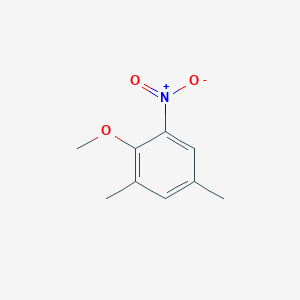
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
